N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Molecular Structure and Key Features N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic compound characterized by:
- A 3-methoxypropyl chain at position 7, influencing solubility and steric effects.
- An imino group and carboxamide moiety, contributing to hydrogen-bonding capabilities and enzymatic interactions.
Properties
Molecular Formula |
C24H23N5O5 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H23N5O5/c1-32-10-4-9-29-21(25)16(12-17-22(29)27-20-5-2-3-8-28(20)24(17)31)23(30)26-13-15-6-7-18-19(11-15)34-14-33-18/h2-3,5-8,11-12,25H,4,9-10,13-14H2,1H3,(H,26,30) |
InChI Key |
QVCVYPWCJYUOSF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=CC5=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The key steps include the formation of the benzodioxole moiety, the introduction of the imino group, and the construction of the triazatricyclo framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions and using efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce the imino group to an amine.
Substitution: This reaction can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield an amine derivative.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Enzyme Binding : Molecular docking studies reveal the benzodioxole group forms π-π stacking with tyrosine residues in topoisomerase II, while the carboxamide hydrogen-bonds to aspartate .
- Cytotoxicity: The 3-methoxypropyl chain induces apoptosis in cancer cells via mitochondrial membrane depolarization, a mechanism less pronounced in shorter-chain derivatives .
- Limitations : Lower aqueous solubility (0.12 mg/mL) compared to morpholinyl derivatives (0.5 mg/mL) may limit bioavailability .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities due to its unique structural features. This article aims to explore the biological activity of this compound through a detailed review of available literature, including case studies and research findings.
Chemical Structure and Properties
The compound possesses a molecular formula of and a molecular weight of 445.5 g/mol. Its IUPAC name reflects its intricate structure which includes a benzodioxole moiety and a triazatricyclo framework.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N5O4 |
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | GJNLDFQEDZECPO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the imino group suggests potential interactions with enzymes or receptors that could modulate their activity. The benzodioxole moiety may also play a role in enhancing the compound's affinity for these targets.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing benzodioxole derivatives have shown promising antibacterial and antifungal properties in various studies.
- Anticancer Properties : Certain triazatricyclo compounds have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities by modulating inflammatory pathways.
Case Studies
- Antimicrobial Efficacy : A study on related compounds revealed that benzodioxole derivatives exhibited significant antimicrobial effects against various pathogens including Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Studies : Research involving triazatricyclo compounds showed that they could effectively inhibit the growth of breast cancer cell lines in vitro .
- Inflammation Models : In vivo studies indicated that similar compounds reduced inflammation markers in animal models of arthritis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the benzodioxole moiety or the introduction of different substituents on the triazatricyclo framework can enhance potency and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Substituent on Benzodioxole | Increased antimicrobial activity |
| Alteration in Triazatricyclo Structure | Enhanced anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
